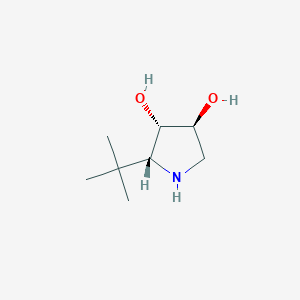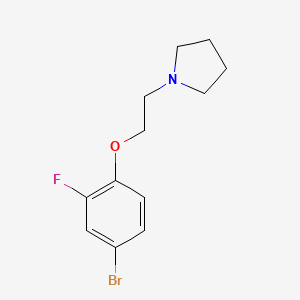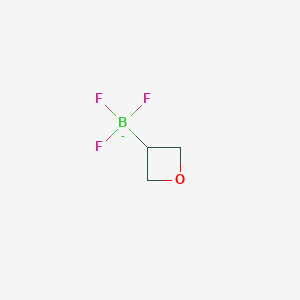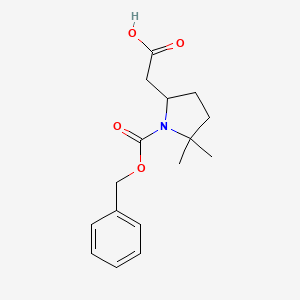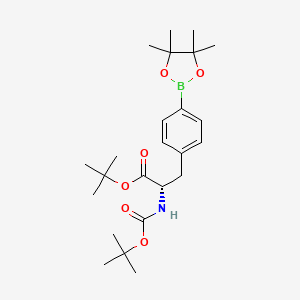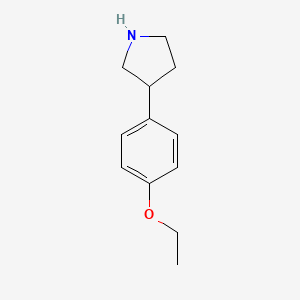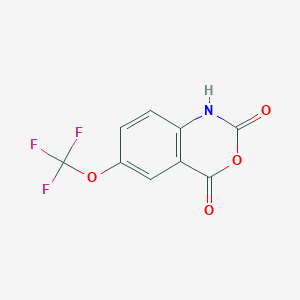
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is a synthetic organic compound with the molecular formula C14H14ClN3O3 and a molecular weight of 307.73 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Ureido Group Introduction: The 3-ethylureido group can be introduced through a reaction with ethyl isocyanate.
Esterification: The carboxylate group is introduced via esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-3-(3-methylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-phenylureido)isoquinoline-8-carboxylate
- Methyl 5-chloro-3-(3-isopropylureido)isoquinoline-8-carboxylate
Uniqueness
Methyl 5-chloro-3-(3-ethylureido)isoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-ethylureido group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H14ClN3O3 |
|---|---|
Molekulargewicht |
307.73 g/mol |
IUPAC-Name |
methyl 5-chloro-3-(ethylcarbamoylamino)isoquinoline-8-carboxylate |
InChI |
InChI=1S/C14H14ClN3O3/c1-3-16-14(20)18-12-6-9-10(7-17-12)8(13(19)21-2)4-5-11(9)15/h4-7H,3H2,1-2H3,(H2,16,17,18,20) |
InChI-Schlüssel |
PDLORLYOAVZPFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
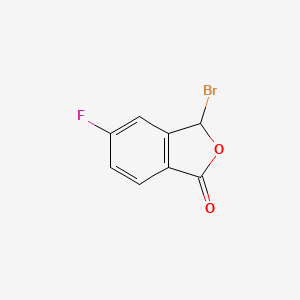

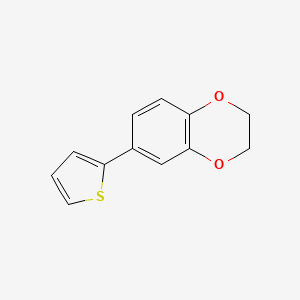
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)

